molecular formula C16H17N3O2S B2969002 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034411-18-0

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2969002
CAS RN: 2034411-18-0
M. Wt: 315.39
InChI Key: VECUMLJGKRCMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

Structural Analysis and Biological Activity

Compounds with similar structures, such as N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, have been studied for their crystal structures and potential biological activities. The planar indole component, a feature shared with the compound , suggests possible interactions with biological molecules through hydrogen bonding and π-π interactions, contributing to its biological activity (Saharin et al., 2008).

Enzyme Inhibition

Urea derivatives, such as those in the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas series, have been assessed for antiacetylcholinesterase activity. These compounds, by optimizing the spacer length and incorporating conformational flexibility, exhibit high inhibitory activities, suggesting that similar urea derivatives could be explored for enzyme inhibition studies (Vidaluc et al., 1995).

Chemical Synthesis and Medicinal Chemistry

The synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists highlight the importance of the urea functional group in medicinal chemistry. These studies demonstrate the role of stereochemistry and substituent variation in optimizing biological activity, which could be relevant for the synthesis and evaluation of the compound (Fotsch et al., 2001).

Gelation Properties

The ability of certain urea derivatives to form hydrogels at specific pH levels, with the morphology and rheology dependent on anion identity, suggests applications in material science, particularly in creating tunable gel materials. This property could be explored with the given compound to develop new materials with tailored physical properties (Lloyd & Steed, 2011).

Antitumor Activities

The antitumor activity of urea derivatives, as seen in the synthesis and characterization of related compounds, indicates the potential of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea in cancer research. These compounds' interactions with cancer cells and their mechanisms of action could provide valuable insights into new therapeutic approaches (Hu et al., 2018).

properties

IUPAC Name

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-7-6-11-9-12(4-5-13(11)19)14(20)10-17-16(21)18-15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECUMLJGKRCMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.